(E)-N-Methyl-2-nitroethene-1,1-diamine
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Overview
Description
(E)-N-Methyl-2-nitroethene-1,1-diamine is an organic compound characterized by the presence of a nitro group and a diamine group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-2-nitroethene-1,1-diamine typically involves the nitration of N-methyl-ethene-1,1-diamine. This process can be carried out using nitric acid in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion to N-methyl-ethene-1,1-diamine.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-Methyl-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-Methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-nitroethene-1,1-diamine: Lacks the (E)-configuration, which may affect its reactivity and interactions.
N-Methyl-2-nitropropane-1,1-diamine: Contains an additional carbon atom, altering its chemical properties.
N-Methyl-2-nitroethane-1,1-diamine: Saturated analog with different reactivity.
Uniqueness
(E)-N-Methyl-2-nitroethene-1,1-diamine is unique due to its (E)-configuration, which influences its chemical reactivity and interactions with other molecules
Properties
Molecular Formula |
C3H7N3O2 |
---|---|
Molecular Weight |
117.11 g/mol |
IUPAC Name |
(E)-1-N'-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(4)2-6(7)8/h2,5H,4H2,1H3/b3-2+ |
InChI Key |
NESLOYMMIUOLMU-NSCUHMNNSA-N |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N |
Origin of Product |
United States |
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